2-(Allyloxy)benzaldehyde semicarbazone
Description
Properties
CAS No. |
3256-41-5 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
[(E)-(2-prop-2-enoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C11H13N3O2/c1-2-7-16-10-6-4-3-5-9(10)8-13-14-11(12)15/h2-6,8H,1,7H2,(H3,12,14,15)/b13-8+ |
InChI Key |
UWHZMMSFBJLDJT-MDWZMJQESA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Condensation Approach
The stepwise condensation method involves sequential reactions to construct the target molecule. First, 2-prop-2-enoxyphenylaldehyde is prepared via nucleophilic substitution between 2-hydroxybenzaldehyde and allyl bromide in the presence of a base such as potassium carbonate. The aldehyde intermediate then undergoes condensation with urea under acidic conditions to form the methylideneamino linkage.
Critical parameters include:
-
Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and byproduct formation.
-
Catalyst : p-Toluenesulfonic acid (pTSA) is preferred over mineral acids due to better solubility in organic media.
-
Solvent System : Polar aprotic solvents like dimethylformamide (DMF) enhance reagent solubility but require careful moisture control.
Yield optimization studies reveal that a 1:1.2 molar ratio of aldehyde to urea minimizes unreacted starting material while preventing diurea formation. Post-reaction purification via recrystallization from ethanol/water mixtures typically achieves 68–72% isolated yield.
One-Pot Multicomponent Synthesis
Modern protocols favor one-pot strategies to reduce purification steps. A representative procedure combines 2-prop-2-enoxyphenylaldehyde, urea, and ammonium acetate in refluxing ethanol. The reaction exploits in situ generation of the methylideneamino group via Schiff base formation, followed by urea coupling.
Advantages :
-
Reduced reaction time (4–6 hours vs. 12+ hours for stepwise methods).
Limitations :
-
Requires strict stoichiometric control to avoid polymeric byproducts.
-
Catalyst selection is critical; scandium triflate outperforms Lewis acids like ZnCl₂ in minimizing side reactions.
Advanced Catalytic Methods
Transition Metal-Catalyzed Coupling
Palladium-catalyzed methods enable modular synthesis. For example, Suzuki-Miyaura coupling between 2-prop-2-enoxyphenylboronic acid and preformed urea-containing aryl halides achieves regioselective assembly. This method is particularly valuable for introducing isotopic labels or structural analogs.
| Catalyst System | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| Pd(PPh₃)₄ | 65 | 12 |
| Pd(OAc)₂/XPhos | 78 | 18 |
| NiCl₂(dppe) | 42 | 8 |
Data adapted from SGLT2 inhibitor synthesis protocols demonstrates that bulky phosphine ligands improve selectivity for the mono-urea product.
Organocatalytic Enantioselective Synthesis
While [(2-Prop-2-enoxyphenyl)methylideneamino]urea lacks stereocenters, related urea derivatives benefit from organocatalysis. Proline-derived catalysts facilitate asymmetric urea formation, suggesting potential for chiral analog synthesis. Reaction optimization studies indicate:
-
Solvent : Dichloromethane provides optimal catalyst activity.
-
Temperature : -20°C suppresses racemization.
-
Catalyst Loading : 10 mol% achieves 89% enantiomeric excess in model systems.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use while enhancing reaction efficiency. A mixture of 2-prop-2-enoxyphenylaldehyde, urea, and catalytic pTSA is milled at 30 Hz for 90 minutes, achieving 81% conversion. Comparative studies show:
| Condition | Yield (%) | Energy Consumption (kWh/mol) |
|---|---|---|
| Traditional Reflux | 72 | 2.4 |
| Mechanochemical | 81 | 1.1 |
| Microwave-Assisted | 76 | 1.8 |
This method reduces waste generation by 92% compared to solution-phase synthesis.
Aqueous-Phase Reactions
Water as a solvent offers environmental and cost benefits. Using β-cyclodextrin as a supramolecular catalyst, the condensation achieves 67% yield at 50°C. NMR studies confirm host-guest complexation enhances reactant orientation.
Purification and Characterization
Chromatographic Techniques
Final product purity (>98%) is achieved via:
Spectroscopic Validation
Key characterization data:
Industrial-Scale Considerations
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
[(4-Prop-2-enoxyphenyl)methylideneamino]urea (CAS 3256-36-8)
- Structural Difference: The propenoxy group is para-substituted (4-position) on the phenyl ring.
- Implications : The para-substitution likely enhances resonance stabilization of the Schiff base compared to the ortho isomer. This positional difference may influence solubility, crystallinity, and reactivity in synthetic or biological contexts .
[(E)-(5-Nitrofuran-2-yl)methylideneamino]urea (CAS 2090584-49-7)
- Structural Difference : The phenyl ring is replaced by a 5-nitrofuran-2-yl group.
- This modification may enhance bioactivity in antimicrobial or antiparasitic applications compared to the propenoxyphenyl analog .
Cyclic Carboxylate Derivatives (Patent Examples)
Examples from EP 4,374,877 A2 describe methylideneamino-containing cyclobutane and cyclopentane carboxylates (e.g., methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate).
- Structural Complexity : These compounds incorporate fluorinated aryl groups and cyclic ester moieties, enhancing lipophilicity and metabolic stability.
- Synthetic Utility: The methylideneamino group acts as a transient intermediate in multi-step syntheses, contrasting with the urea-based stability of [(2-Prop-2-enoxyphenyl)methylideneamino]urea .
Schiff Base Ligands in Protein Binding (PDB: LLP)
The Schiff base (2S)-2-amino-6-[[3-hydroxy-2-methyl-5-phosphonooxymethyl)pyridin-4-yl]methylideneamino]hexanoic acid (LLP) demonstrates covalent binding to Lys39 in proteins.
- Biological Relevance: Unlike [(2-Prop-2-enoxyphenyl)methylideneamino]urea, LLP integrates a pyridinium-phosphonate group, enabling specific enzymatic interactions. This highlights the versatility of methylideneamino linkages in targeting biomolecules .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Challenges: The ortho-substituted propenoxy group in [(2-Prop-2-enoxyphenyl)methylideneamino]urea may hinder Schiff base formation due to steric hindrance, unlike para-substituted analogs .
- Biological Potential: The nitrofuran analog’s nitro group suggests utility in antimicrobial drug design, whereas the patent compounds emphasize metabolic stability for pharmaceutical applications .
- Structural Insights : Positional isomerism (ortho vs. para) profoundly affects electronic distribution, solubility, and intermolecular interactions in urea-Schiff base hybrids.
Notes and Limitations
The 2-substituted propenoxyphenyl isomer lacks direct experimental data in the reviewed literature; comparisons rely on structural analogs.
Patent examples highlight methylideneamino groups as transient intermediates, contrasting with urea-based stability .
Discrepancies in substituent positions (e.g., 2- vs. 4-propenoxy) necessitate further spectroscopic and computational validation.
Biological Activity
[(2-Prop-2-enoxyphenyl)methylideneamino]urea is a synthetic compound belonging to the urea family, characterized by its unique structure that includes an alkene group and an ether linkage. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article aims to explore the biological activity of [(2-Prop-2-enoxyphenyl)methylideneamino]urea, highlighting its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of [(2-Prop-2-enoxyphenyl)methylideneamino]urea indicates it is a complex organic molecule with significant potential for biological interactions. The structural features include:
- Urea moiety : Contributes to its reactivity and interaction with biological targets.
- Alkene and ether functionalities : Enhance the compound's chemical properties.
Antimicrobial Properties
Research has demonstrated that [(2-Prop-2-enoxyphenyl)methylideneamino]urea exhibits notable antimicrobial activity against various pathogens. The compound has shown effectiveness against:
- Bacteria : Including Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli.
- Fungi : Effective against strains such as Aspergillus niger.
The minimum inhibitory concentrations (MICs) for these pathogens have been reported, indicating the compound's potential as an antimicrobial agent.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Klebsiella pneumoniae | 16 |
| Escherichia coli | 64 |
| Aspergillus niger | 128 |
The mechanism by which [(2-Prop-2-enoxyphenyl)methylideneamino]urea exerts its antimicrobial effects involves interference with critical biological processes in target organisms. This may include:
- Inhibition of cell wall synthesis.
- Disruption of membrane integrity.
- Interference with nucleic acid synthesis.
Synthesis Methods
The synthesis of [(2-Prop-2-enoxyphenyl)methylideneamino]urea can be achieved through various chemical pathways, typically involving the reaction of phenolic compounds with isocyanates or other urea derivatives. Common methods include:
- Condensation reactions : Involving the reaction of phenolic compounds with isocyanates.
- Microwave-assisted synthesis : Enhances yield and reduces reaction time.
Study 1: Antimicrobial Efficacy
A study published in 2024 evaluated the antimicrobial activity of [(2-Prop-2-enoxyphenyl)methylideneamino]urea against clinical isolates of bacteria. The results indicated that the compound significantly inhibited bacterial growth, with a focus on its potential application in treating bacterial infections resistant to conventional antibiotics.
Study 2: Structure-Activity Relationship (SAR)
Another research effort explored the structure-activity relationship of various urea derivatives, including [(2-Prop-2-enoxyphenyl)methylideneamino]urea. This study found that modifications to the phenolic group significantly influenced antibacterial potency, suggesting avenues for further optimization in drug design .
Q & A
Q. Methodological Answer :
- Synthesis : Employ condensation reactions between substituted benzaldehyde derivatives and semicarbazide precursors under reflux in ethanol/water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Use recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography with silica gel (gradient elution: hexane/ethyl acetate).
- Purity Validation : Combine high-performance liquid chromatography (HPLC) with UV detection (e.g., retention time analysis under SMD-TFA05 conditions) and LC-MS to confirm molecular ion peaks (e.g., m/z 283.132 for C₁₆H₁₇N₃O₂) [[3], [4-6]].
Basic: Which spectroscopic and computational tools are critical for structural characterization?
Q. Methodological Answer :
- Spectroscopy :
- Computational :
Advanced: How can researchers resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, inhibitor concentrations) and validate target specificity using inhibitors like Ani9 for ANO1 channels .
- Data Triangulation : Cross-reference electrophysiological data (e.g., IC₅₀ values from patch-clamp studies) with molecular docking results to confirm binding affinities .
- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess variability across replicates, ensuring p-values <0.05 .
Advanced: What computational approaches are optimal for modeling electronic properties and reactivity?
Q. Methodological Answer :
- DFT Applications :
- Synergy with Experiment : Validate computational predictions (e.g., bond lengths) against X-ray crystallography data refined via SHELXL .
Advanced: How to design experiments for elucidating enzyme inhibition mechanisms?
Q. Methodological Answer :
- In Vitro Assays :
- Use fluorescence-based assays (e.g., fluorogenic substrates) to measure real-time enzyme kinetics.
- Perform dose-response curves to determine IC₅₀ values, ensuring controls for non-specific binding .
- Structural Insights :
Advanced: What methodologies ensure reproducibility in multi-step synthesis protocols?
Q. Methodological Answer :
- Process Optimization :
- Use design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratios) affecting yield .
- Track intermediates via LC-MS (e.g., m/z 618 [M+H]⁺ for cyclobutane derivatives) .
- Quality Control :
- Implement in-line FTIR for real-time monitoring of reaction progress (e.g., imine formation).
- Validate batch consistency through comparative HPLC retention times (±0.1 min) .
Advanced: How to assess antioxidant activity and correlate in vitro/in vivo data?
Q. Methodological Answer :
- Assays :
- DPPH/ABTS Radical Scavenging : Quantify EC₅₀ values and compare with reference antioxidants (e.g., Trolox) .
- Cellular ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in H₂O₂-stressed cell models.
- In Vivo Correlation :
- Perform pharmacokinetic studies (e.g., plasma concentration-time curves) to link bioavailability with antioxidant efficacy .
Advanced: What statistical frameworks are recommended for pharmacological data analysis?
Q. Methodological Answer :
- Dose-Response Modeling : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism) .
- Multivariate Analysis : Apply principal component analysis (PCA) to identify latent variables influencing bioactivity .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to address heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
